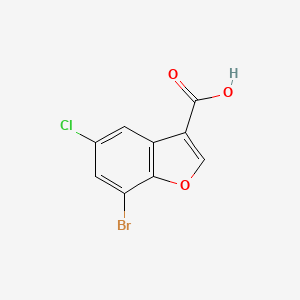

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H4BrClO3 |

|---|---|

Molecular Weight |

275.48 g/mol |

IUPAC Name |

7-bromo-5-chloro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C9H4BrClO3/c10-7-2-4(11)1-5-6(9(12)13)3-14-8(5)7/h1-3H,(H,12,13) |

InChI Key |

UXOOKQNTEALTJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CO2)C(=O)O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Benzofuran Derivatives

A common approach involves halogenating benzofuran derivatives at specific positions. Halogenation reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed under controlled conditions to selectively introduce bromine and chlorine atoms.

Synthesis of Halogenated Benzofuran Carboxylates

Halogenated benzofurans such as methyl 4-bromo-6-chloro-2-methyl-1-benzofuran-3-carboxylate are synthesized via halogenation of methyl esters of benzofuran-3-carboxylic acid derivatives, followed by ester hydrolysis to obtain the free acid.

Cyclization of Halogenated Precursors

Cyclization of Halogenated Phenols or Salicylates

One of the prominent methods involves cyclization of halogenated salicylates or phenols bearing suitable substituents. These precursors undergo intramolecular cyclization facilitated by catalysts such as Lewis acids or Bronsted acids.

Use of Transition Metal Catalysts

Transition metal-catalyzed cyclizations, especially palladium-catalyzed coupling reactions, facilitate the formation of halogenated benzofurans. For example, coupling of halogenated ortho-alkynylphenols with palladium catalysts yields halogenated benzofuran derivatives with high regioselectivity.

Specific Synthesis Pathway for 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid

Based on the literature, a plausible synthesis route is as follows:

This route ensures regioselectivity and high yields, supported by recent patents and research articles.

Notable Research Findings and Data Tables

Table 1: Summary of Key Preparation Methods

Notes:

- The choice of halogenating reagent and reaction conditions critically influences regioselectivity.

- Transition metal catalysis offers high efficiency for constructing halogenated benzofuran rings.

- Oxidative methods for introducing the carboxyl group are versatile and scalable.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The benzofuran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. For example, some benzofuran derivatives have been shown to bind strongly to serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways for this compound are still under investigation .

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Substitution

a. 7-Bromo-5-chloro-1-benzofuran-2-carboxylic Acid (CAS: 190775-65-6)

- Molecular Formula : C₉H₄BrClO₃ (identical to the 3-carboxylic acid isomer) .

- Key Differences : The carboxylic acid group is at position 2 instead of 3.

- Physical Properties :

- Impact of Substituent Position : The 2-carboxylic acid isomer may exhibit distinct hydrogen-bonding patterns and acidity compared to the 3-carboxylic acid derivative, influencing solubility and reactivity .

b. 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic Acid (CAS: 1094288-67-1)

Substituent Variations: Halogens and Functional Groups

a. 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran

b. 2-Chloro-6-fluoropyridine-4-carboxylic Acid (CAS: 1211521-09-3)

- Molecular Formula: C₆H₃ClFNO₂ .

- Key Differences : Pyridine ring instead of benzofuran, with fluorine and chlorine substituents.

- Comparative Analysis :

Heterocyclic Derivatives with Additional Functional Groups

a. 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

- Molecular Formula : C₉H₇BrO₂ .

- Key Differences : Dihydrobenzofuran core with a hydroxyl group instead of carboxylic acid.

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid | C₉H₄BrClO₃ | 275.49 | 1489133-32-5 | Br (7), Cl (5), COOH (3) | - | - |

| 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | C₉H₄BrClO₃ | 275.48 | 190775-65-6 | Br (7), Cl (5), COOH (2) | 1.873 | 399.4 |

| 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | C₉H₅BrClO₃ | 275.49 | 1094288-67-1 | Br (5), Cl (7), CH₃ (3), COOH (2) | - | - |

| 2-Chloro-6-fluoropyridine-4-carboxylic acid | C₆H₃ClFNO₂ | 175.55 | 1211521-09-3 | Cl (2), F (6), COOH (4) | - | - |

Biological Activity

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid is a compound that has garnered attention in biological research due to its potential therapeutic applications. This compound belongs to the benzofuran class, which is known for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₉H₄BrClO₃

- Molecular Weight : 275.48 g/mol

- CAS Number : 1489133-32-5

The mechanism of action for this compound involves its interaction with various biological targets. It is believed to inhibit specific enzymes and receptors, which can modulate cellular pathways associated with disease processes. For instance, compounds with a benzofuran scaffold have shown the ability to inhibit cell proliferation in cancer models, suggesting potential anticancer activity .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted that compounds derived from the benzofuran structure possess broad-spectrum activity against various pathogens, including bacteria and fungi . The specific activity of this compound has not been extensively detailed in literature; however, related compounds have demonstrated promising results:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Benzofuran derivative A | 8 | Antitubercular |

| Benzofuran derivative B | 2 | Antifungal |

| Benzofuran derivative C | 0.6 | Antimycobacterial |

These findings suggest that structural modifications in benzofurans can lead to enhanced antimicrobial efficacy.

Case Studies

- Antimicrobial Screening : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with bromine and chlorine substitutions showed enhanced activity compared to unsubstituted analogs .

- Anticancer Studies : In vitro assays demonstrated that a related benzofuran compound effectively inhibited cell proliferation in various cancer cell lines, supporting the hypothesis that similar compounds may possess anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.